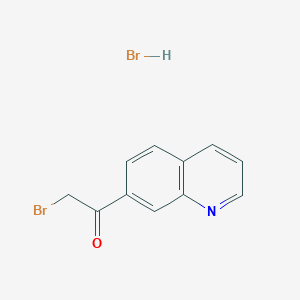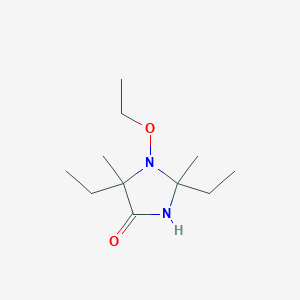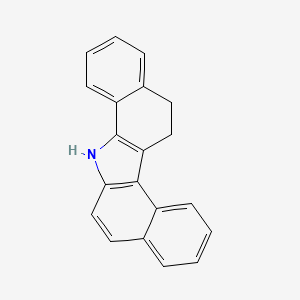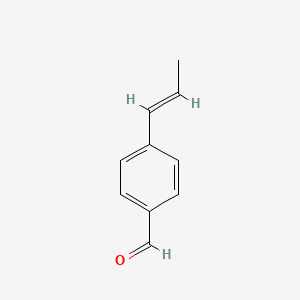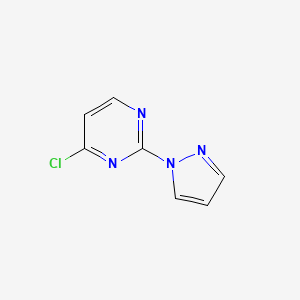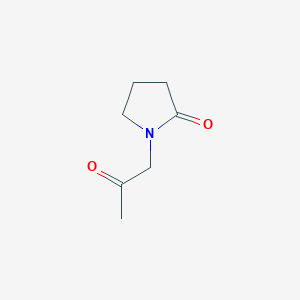
1-Nitro-3,5-adamantanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-3,5-adamantanediol is a compound derived from adamantane, a hydrocarbon known for its rigid, cage-like structure. This compound features a nitro group (-NO2) and two hydroxyl groups (-OH) attached to the adamantane framework, specifically at the 1, 3, and 5 positions. The unique structure of adamantane imparts significant stability and rigidity to its derivatives, making them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Nitro-3,5-adamantanediol typically involves nitration and hydroxylation reactions. One common method starts with 1-adamantanol, which undergoes nitration using a mixture of fuming sulfuric acid, acetic anhydride, and nitric acid. The reaction is terminated by dilution with water, followed by heating and introduction of gas to complete the nitration process . Another method involves using 1-bromoadamantane as the starting material, which is dissolved in an organic solvent and subjected to nitration with concentrated sulfuric and nitric acids. The resulting product undergoes hydrolysis to yield this compound .
Chemical Reactions Analysis
1-Nitro-3,5-adamantanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. Major products formed from these reactions include 1,3,5-adamantanetrione, 1-amino-3,5-adamantanediol, and various substituted adamantane derivatives .
Scientific Research Applications
1-Nitro-3,5-adamantanediol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antiviral and antibacterial properties.
Medicine: Some derivatives of adamantane, including those with nitro and hydroxyl groups, are explored for their therapeutic potential in treating diseases like diabetes and viral infections.
Industry: The compound is used in the production of advanced materials, such as photoresists for semiconductor manufacturing and high-performance polymers
Mechanism of Action
The mechanism of action of 1-Nitro-3,5-adamantanediol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s rigid structure also allows it to fit into specific binding sites, enhancing its specificity and potency .
Comparison with Similar Compounds
1-Nitro-3,5-adamantanediol can be compared with other adamantane derivatives, such as:
1,3-Adamantanediol: Lacks the nitro group, making it less reactive in redox reactions but still valuable as a building block in organic synthesis.
1-Nitroadamantane: Contains a nitro group but lacks hydroxyl groups, limiting its hydrogen bonding capabilities.
1,3,5-Adamantanetriol: Contains three hydroxyl groups, making it more hydrophilic and suitable for different applications compared to this compound .
These comparisons highlight the unique combination of functional groups in this compound, which imparts distinct chemical and biological properties.
Properties
CAS No. |
213274-51-2 |
|---|---|
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-nitroadamantane-1,3-diol |
InChI |
InChI=1S/C10H15NO4/c12-9-2-7-1-8(4-9,11(14)15)5-10(13,3-7)6-9/h7,12-13H,1-6H2 |
InChI Key |
VLLCYTJNICRJJV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)O)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-11-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13943608.png)
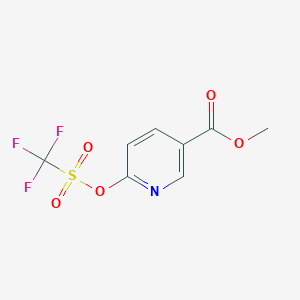
![(Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester](/img/structure/B13943633.png)
